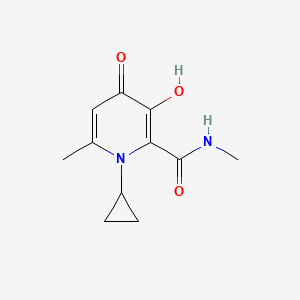
AS6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AS6, also known as 3’-hexylsulfanyl-abscisic acid, is a synthetic analog of abscisic acid (ABA). Abscisic acid is a plant hormone that plays a crucial role in various physiological processes, including seed maturation, dormancy, and response to environmental stresses such as drought and salinity. This compound is specifically designed to antagonize the interaction between ABA receptors and protein phosphatase 2C (PP2C), making it a valuable tool in studying ABA signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AS6 involves the modification of the ABA molecule by adding a hexylsulfanyl group at the 3’ position. The synthetic route typically includes the following steps:
Starting Material: Abscisic acid is used as the starting material.
Functional Group Modification: The 3’ position of the ABA molecule is modified by introducing a hexylsulfanyl group through a series of chemical reactions, including sulfonation and alkylation.
Purification: The final product is purified using chromatographic techniques to achieve high purity
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above. The production would require stringent quality control measures to ensure the consistency and purity of the compound .
化学反应分析
Types of Reactions
AS6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent ABA molecule.
Substitution: The hexylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted ABA analogs. These products can be further analyzed using spectroscopic techniques such as NMR and mass spectrometry .
科学研究应用
AS6 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the structure-activity relationships of ABA analogs.
Biology: It helps in understanding the role of ABA in plant physiology, particularly in stress responses and developmental processes.
Medicine: this compound is being explored for its potential therapeutic applications in modulating ABA signaling pathways, which could have implications in treating diseases related to stress responses.
Industry: This compound can be used in agricultural research to develop crops with improved stress tolerance
作用机制
AS6 exerts its effects by antagonizing the interaction between ABA receptors (PYL proteins) and protein phosphatase 2C (PP2C). The hexylsulfanyl group at the 3’ position of this compound blocks the binding site of PP2C, preventing the dephosphorylation of downstream targets. This disruption of the ABA signaling pathway leads to altered physiological responses in plants .
相似化合物的比较
Similar Compounds
Propenyl-ABA with an O-butyl chain (PAO4): A conformationally restricted analog of AS6 designed to improve affinity for PYL proteins.
Other ABA Analogs: Various ABA analogs with different functional groups at the 3’ position have been developed to study their effects on ABA signaling
Uniqueness of this compound
This compound is unique due to its specific hexylsulfanyl modification, which provides a steric hindrance that effectively blocks PP2C binding. This makes this compound a potent antagonist of ABA signaling, allowing researchers to study the physiological roles of ABA with high specificity .
属性
CAS 编号 |
1609660-14-1 |
|---|---|
分子式 |
C21H32O4S |
分子量 |
380.54 |
IUPAC 名称 |
(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1 |
InChI 键 |
AOFXVHRNNSAVEA-IHZHKDPYSA-N |
SMILES |
CCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AS6; AS 6; AS-6; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)






![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)




![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
